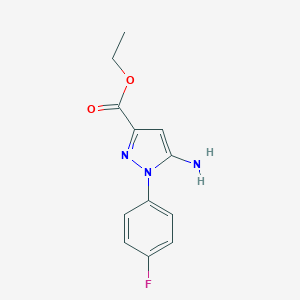

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-1-(4-fluorophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILOBAIYUXUZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566685 | |

| Record name | Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264046-99-2 | |

| Record name | Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate: A Multi-technique Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (Molecular Formula: C₁₂H₁₂FN₃O₂) is a key heterocyclic compound whose precise structural characterization is paramount for its application in drug discovery and development. An unambiguous assignment of its constitution and connectivity ensures the reliability of structure-activity relationship (SAR) studies and the validity of downstream biological data.

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this target molecule. We move beyond simple data reporting to explain the causality behind experimental choices, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. Each protocol is designed as a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness.

The Strategic Workflow for Structure Elucidation

The definitive confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. Our strategic workflow is designed to systematically build a structural hypothesis and then confirm it with irrefutable proof. The process begins with spectroscopic techniques (NMR, MS, FTIR) to define the molecular formula, identify functional groups, and map the connectivity of the atomic framework. The workflow culminates in X-ray crystallography, which provides the absolute spatial arrangement of atoms in the solid state.

Caption: Overall workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals, establishing the covalent framework of the molecule.

Causality of Experimental Choices:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen over chloroform (CDCl₃). The acidic nature of the N-H protons of the amino group allows them to exchange with deuterium in solvents like D₂O or CD₃OD, but in DMSO-d₆, these protons are typically well-resolved and observable, providing crucial information.

-

2D NMR Suite: While 1D spectra provide initial information, 2D experiments are essential for unambiguous assignment.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (³JHH) couplings, crucial for mapping out spin systems like the ethyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH).

-

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (²JCH and ³JCH), which is the key experiment for connecting the different fragments of the molecule.

-

Predicted ¹H and ¹³C NMR Data

The following table summarizes the anticipated chemical shifts (δ) in ppm. These predictions are based on established data for pyrazole derivatives and substituent effects.[2][3][4][5]

| Assignment | ¹H NMR (Predicted δ, Multiplicity, J) | ¹³C NMR (Predicted δ) | Rationale for Assignment |

| -CH₂CH₃ | ~1.30 (t, J ≈ 7.1 Hz, 3H) | ~14.5 | Triplet due to coupling with adjacent CH₂. Standard alkyl chemical shift. |

| -CH₂CH₃ | ~4.25 (q, J ≈ 7.1 Hz, 2H) | ~60.0 | Quartet due to coupling with CH₃. Deshielded by the adjacent oxygen atom. |

| Pyrazole C4-H | ~6.00 (s, 1H) | ~90.0 | Singlet as there are no adjacent protons. Located in a relatively electron-rich region of the pyrazole ring. |

| -NH₂ | ~5.50 (s, broad, 2H) | - | Broad singlet due to quadrupole broadening and potential exchange. Observable in DMSO-d₆. |

| Phenyl H2', H6' | ~7.50 (dd, J ≈ 9.0, 5.0 Hz, 2H) | ~116.0 (d, ¹JCF ≈ 23 Hz) | Doublet of doublets (or triplet-like) due to coupling with both adjacent protons and the fluorine atom. |

| Phenyl H3', H5' | ~7.30 (t, J ≈ 9.0 Hz, 2H) | ~129.0 (d, ²JCF ≈ 8 Hz) | Triplet-like appearance (AA'BB' system) due to coupling with adjacent protons. |

| Pyrazole C5-NH₂ | - | ~155.0 | Carbon bearing the amino group, significantly deshielded. |

| Pyrazole C3-CO | - | ~145.0 | Carbon bearing the carboxylate group. |

| C=O | - | ~162.0 | Typical chemical shift for an ester carbonyl carbon. |

| Phenyl C1' | - | ~135.0 (d, ⁴JCF ≈ 3 Hz) | Quaternary carbon attached to the pyrazole nitrogen. |

| Phenyl C4'-F | - | ~160.0 (d, ¹JCF ≈ 245 Hz) | Carbon directly attached to fluorine, shows a large one-bond C-F coupling constant. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the purified compound in 0.6 mL of DMSO-d₆.

-

1D ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the pyrazole singlet.

-

1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time (several hours) may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using gradient-selected pulse programs. Optimize the HMBC experiment with a long-range coupling delay (d6) set to detect correlations over a range of 4-10 Hz.

Visualizing HMBC Connectivity

The HMBC experiment is critical for assembling the molecular puzzle. The diagram below illustrates the key long-range correlations that would definitively establish the structure.

Caption: Key HMBC correlations for structural assembly.

Note: The DOT language has limitations in rendering complex chemical structures directly. This diagram conceptually illustrates the connections that would be observed in an HMBC spectrum. A correlation from the pyrazole H4 proton to both the C3 and C5 carbons would confirm its position. Likewise, correlations from the phenyl protons to C5 and from the ethyl protons to the carbonyl carbon would link these substituents to the core.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

FTIR and MS provide complementary data to NMR, confirming functional groups and the overall molecular formula.

FTIR Analysis: Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule.[6] The analysis of pyrazole derivatives by FTIR has been well-documented.[7][8][9]

| Frequency Range (cm⁻¹) | Vibration Type | Expected Observation |

| 3450 - 3300 | N-H stretch (amine) | Two distinct sharp or one broad band for the asymmetric and symmetric stretches of the primary amine. |

| 3100 - 3000 | Aromatic C-H stretch | Weak to medium bands. |

| 2980 - 2850 | Aliphatic C-H stretch | Bands corresponding to the ethyl group. |

| ~1710 | C=O stretch (ester) | A strong, sharp absorption band, characteristic of a conjugated ester carbonyl. |

| 1620 - 1580 | N-H bend / C=N stretch | Bending vibration from the amine group and stretching from the pyrazole ring. |

| 1550 - 1450 | Aromatic C=C stretch | Multiple bands from both the pyrazole and phenyl rings. |

| ~1250 | C-O stretch (ester) | Strong band associated with the ester linkage. |

| ~1100 | C-F stretch | A strong absorption band characteristic of the aryl-fluoride bond. |

Mass Spectrometry: Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) provides an exact mass, which can be used to confirm the molecular formula (C₁₂H₁₂FN₃O₂) with high confidence. The expected monoisotopic mass is 249.0968. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI-MS often provides valuable fragmentation data that can further support the proposed structure.[10][11]

Predicted Fragmentation Pattern (EI-MS):

-

M⁺• (m/z 249): The molecular ion peak.

-

[M - OCH₂CH₃]⁺ (m/z 204): Loss of the ethoxy radical from the ester.

-

[M - COOCH₂CH₃]⁺ (m/z 176): Loss of the entire ethyl carboxylate group.

-

[C₈H₅FN]⁺• (m/z 134): Fragment corresponding to the fluorophenyl-nitrile ion, a common fragmentation pathway for N-aryl pyrazoles.

Experimental Protocols: FTIR & MS

-

FTIR Protocol:

-

Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the crystal.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

-

-

HRMS (ESI) Protocol:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion at m/z 250.0968.

-

Single-Crystal X-ray Diffraction: The Definitive Proof

While spectroscopic methods provide powerful evidence for a structure, single-crystal X-ray diffraction is the gold standard, providing an unambiguous 3D model of the molecule as it exists in the solid state.[12][13][14] It reveals precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

The primary challenge is often the growth of diffraction-quality single crystals.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth:

-

Causality: The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice. Slow evaporation is the most common technique.

-

Method: Dissolve the purified compound in a minimum amount of a suitable solvent (e.g., ethyl acetate, ethanol, or acetone) to achieve saturation. Loosely cover the vial and allow the solvent to evaporate slowly over several days at room temperature. Other techniques like vapor diffusion or slow cooling may also be employed.

-

-

Data Collection:

-

Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

-

Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.[15]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Refine the structural model against the experimental data, locating all non-hydrogen atoms and subsequently placing hydrogen atoms in calculated positions. The final refined structure should have low R-factors (typically R1 < 0.05) and a good-of-fit (GooF) value near 1.0.[16]

-

Conclusion: A Convergence of Evidence

The structure of this compound is definitively elucidated through the systematic application of modern analytical techniques. Mass spectrometry confirms the molecular formula. FTIR spectroscopy identifies the key amine, ester, and aryl-fluoride functional groups. A comprehensive suite of 1D and 2D NMR experiments maps the complete atomic connectivity in solution, leaving no ambiguity in the isomeric arrangement. Finally, single-crystal X-ray diffraction provides the ultimate confirmation, revealing the precise three-dimensional architecture of the molecule. This rigorous, multi-faceted approach ensures the highest level of confidence in the structural assignment, providing a solid foundation for further research and development.

References

-

Ok, S., Şen, E., & Kasımoğulları, R. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

-

Reis, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

-

Li, Y., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. ResearchSquare. [Link]

-

Cabildo, P., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Semantic Scholar. [Link]

-

ResearchGate. (2015). Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives. [Link]

-

Jimeno, M.L., et al. (1998). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

-

Madalambika, T.N., et al. (2025). Structural analysis and computational studies of pyrazole derivative. Journal of Molecular Structure. [Link]

-

Claramunt, R.M., et al. (1992). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

-

Thomas, S.P., et al. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative. Journal of Applied Crystallography. [Link]

-

Al-Ostoot, F.H., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. [Link]

-

ResearchGate. (2014). General structure for Pyrazole derivative (A2). [Link]

-

Disch, S., et al. (2025). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. Crystal Growth & Design. [Link]

-

Singh, S.K., et al. (2020). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]

-

Sharma, N., et al. (2023). X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. [Link]

-

ResearchGate. (2022). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. [Link]

-

PubChem. Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)pyrazole-3-carboxylate. [Link]

-

PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

-

ACS Publications. Structure of pyrazole. The Journal of Physical Chemistry. [Link]

-

Basile, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]

-

Resnati, G., et al. (1994). Mass spectrometry of some fluorinated pyridinium N-imines. ResearchGate. [Link]

-

Forkey, D.M., & Carpenter, W.R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

-

Mohler, F.L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]

-

Oakwood Chemical. Ethyl 5-Amino-1H-pyrazole-3-carboxylate. [Link]

-

Fun, H.K., et al. (2009). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E. [Link]

-

ResearchGate. (2021). FT-IR spectra of (a) pyrazole ligands and (b) copper complexes. [Link]

-

El-Sayed, I.E., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

-

El-Sayed, I.E., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E. [Link]

-

NIST. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST WebBook. [Link]

-

PubChem. ethyl 5-amino-1H-pyrazole-3-carboxylate. [Link]

-

SpectraBase. 5-Amino-1-phenylpyrazole. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

-

ResearchGate. (2025). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. [Link]

-

SpectraBase. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

-

Beryozkina, T., et al. (2020). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules. [Link]

-

Adrees, M., et al. (2021). Fourier Transform Infrared Spectroscopy vibrational bands study. PubMed Central. [Link]

-

Petrov, V.A. (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley. [Link]

- Google Patents. (2019). Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)

-

Al-Tel, T.H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallog… [ouci.dntb.gov.ua]

- 13. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 14. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 1264046-99-2): A Versatile Scaffold for Kinase Inhibitors and Beyond

Introduction: The Strategic Importance of the Aminopyrazole Scaffold

In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer both synthetic tractability and potent, selective biological activity is paramount. Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, identified by CAS number 1264046-99-2, has emerged as a cornerstone building block for the development of targeted therapeutics. This guide provides an in-depth technical overview of its properties, synthesis, and applications, with a particular focus on its role in the generation of p38 MAP kinase inhibitors and its potential as a foundational element in the burgeoning field of protein degradation. For researchers, medicinal chemists, and drug development professionals, understanding the nuances of this scaffold is key to unlocking its full therapeutic potential.

The 5-aminopyrazole core is a privileged structure in medicinal chemistry, renowned for its ability to engage in a multitude of hydrogen bonding and other non-covalent interactions within the active sites of various enzymes. The specific substitution pattern of the title compound, featuring a 4-fluorophenyl group at the N1 position and an ethyl carboxylate at C3, provides a synthetically versatile platform for the elaboration into a diverse array of bioactive molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1264046-99-2 | |

| Molecular Formula | C₁₂H₁₂FN₃O₂ | |

| Molecular Weight | 249.24 g/mol | |

| Appearance | Solid | |

| Storage | Keep in dark place, inert atmosphere, room temperature |

Application in the Synthesis of p38 MAP Kinase Inhibitors

A primary and well-documented application of the 5-amino-1-(4-fluorophenyl)-1H-pyrazole scaffold is in the development of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[1][2][3]

Mechanism of Action: Targeting the p38 MAP Kinase Signaling Pathway

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAP kinase pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD), as well as in various cancers.

The 5-aminopyrazole core of inhibitors derived from this compound typically binds to the ATP-binding pocket of p38 MAP kinase. An X-ray crystal structure of a closely related series of inhibitors revealed a unique hydrogen bond between the exocyclic amine of the inhibitor and threonine 106 of the kinase, a key interaction that contributes to the high affinity and selectivity for p38.[3] By occupying the ATP binding site, these inhibitors prevent the phosphorylation and activation of downstream substrates, thereby attenuating the inflammatory signaling cascade.

Representative Synthesis of a p38 MAP Kinase Inhibitor

Step 1: Amide Coupling. The ethyl ester of the starting material is hydrolyzed to the corresponding carboxylic acid, which is then coupled with a desired amine using standard peptide coupling reagents such as HATU or HOBt/EDC.

Step 2: Functionalization of the Pyrazole Ring. The C4 position of the pyrazole ring can be functionalized through various reactions, such as Vilsmeier-Haack formylation followed by further elaboration, or direct acylation.

Step 3: Introduction of a Solubilizing Group. To improve the pharmacokinetic properties of the molecule, a solubilizing group, such as the 2,3-dihydroxypropoxy moiety in RO3201195, is often introduced.[3] This can be achieved by reacting a phenolic intermediate with a suitable protected glycerol derivative, followed by deprotection.

Experimental Workflow for Kinase Inhibitor Screening:

Emerging Role as a Protein Degrader Building Block

Beyond its established role in kinase inhibition, this compound is increasingly being recognized as a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The PROTAC Modality: A New Therapeutic Paradigm

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively degrade target proteins. They consist of a "warhead" that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Leveraging the Pyrazole Scaffold for PROTACs

The 5-amino-1-(4-fluorophenyl)-1H-pyrazole scaffold, being a potent p38 MAP kinase binder, can be employed as the "warhead" component of a PROTAC designed to degrade p38 MAP kinase.[4][5] This approach offers a distinct therapeutic advantage over simple inhibition, as it leads to the complete removal of the target protein from the cell, potentially overcoming resistance mechanisms and providing a more durable therapeutic effect.

The synthesis of a p38 MAP kinase-targeting PROTAC would involve coupling a derivative of this compound to a suitable E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon, or a VHL ligand) via a flexible linker. The nature and length of the linker are critical for optimal ternary complex formation and subsequent degradation.

Conclusion and Future Perspectives

This compound is a testament to the power of privileged scaffolds in drug discovery. Its synthetic accessibility and inherent ability to interact with the ATP binding site of kinases have solidified its importance in the development of p38 MAP kinase inhibitors. The dawning of the era of targeted protein degradation has opened up a new and exciting frontier for this versatile building block, with its potential as a warhead in PROTAC design poised to be a major area of future research. As our understanding of the complex signaling networks that underpin disease continues to grow, the strategic application of scaffolds like this aminopyrazole will undoubtedly continue to yield novel and impactful therapeutics.

References

- P. P. Kumar, A. Kumar, and S. Kumar, "Substituted pyrazoles as p38 kinase inhibitors," European Patent No. 1144403, published October 17, 2001.

- Roche, "p38 MAP kinase inhibitors described by Roche for inflammatory disorders," BioWorld, accessed January 21, 2026.

- J. L. Goldstein et al., "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase," Journal of Medicinal Chemistry, vol. 49, no. 5, pp. 1562-1575, 2006.

- B. E. Smith et al., "Selective Targeting of p38 MAPK Isoforms Using PROTACs," Synfacts, vol. 15, no. 04, pp. 0438, 2019.

- M. Cubillos-Rojas et al., "Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α," Cancers, vol. 15, no. 3, p. 611, 2023.

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. mdpi.com [mdpi.com]

- 3. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p38 Mitogen Activated Protein Kinase (MAPK) Degraders | Protein Degraders | Tocris Bioscience [tocris.com]

- 5. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate derivatives

An In-depth Technical Guide to the Mechanism of Action of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate Derivatives

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, derivatives of this compound have emerged as particularly promising therapeutic agents, demonstrating a complex and often multi-targeted mechanism of action. This technical guide synthesizes current research to provide an in-depth examination of the molecular pathways these compounds modulate. We will explore their roles as potent anti-inflammatory agents through the inhibition of key signaling kinases like p38 MAPK, their interaction with the endocannabinoid system, and their potential as anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical series.

Introduction: The Pyrazole Core in Drug Discovery

The 1,5-diarylpyrazole scaffold has proven to be a highly versatile framework for the development of selective inhibitors of various enzymes and receptors. The specific substitution pattern of an ethyl carboxylate group at position 3, an amino group at position 5, and a 4-fluorophenyl group at position 1 gives rise to a class of molecules with significant therapeutic potential, particularly in the realms of inflammation and oncology. The electronic properties conferred by the fluorine atom and the hydrogen-bonding capabilities of the amino and carboxylate groups are critical for their interaction with biological targets. This guide will dissect the primary mechanisms through which these derivatives exert their pharmacological effects.

The Multi-Target Profile: A Paradigm of Modern Drug Action

A prevailing finding in the study of this compound derivatives is their ability to engage multiple biological targets. This polypharmacology can be advantageous, leading to synergistic therapeutic effects and a more robust clinical response. The primary and most extensively studied mechanisms include the inhibition of p38α mitogen-activated protein kinase (MAPK) and modulation of the cannabinoid receptor 2 (CBR2).

Mechanism I: Inhibition of p38α MAP Kinase

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Overactivation of the p38α isoform is a hallmark of chronic inflammatory diseases like rheumatoid arthritis and psoriasis. These pyrazole derivatives have been identified as potent inhibitors of p38α kinase.

These compounds typically act as ATP-competitive inhibitors, occupying the active site of the p38α kinase. This binding prevents the phosphorylation of downstream targets, such as MAPK-activated protein kinase 2 (MK2), which in turn blocks the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The 1-(4-fluorophenyl) group often inserts into a hydrophobic pocket of the enzyme, while the pyrazole core forms key hydrogen bonds with the hinge region of the kinase domain.

Caption: p38 MAPK signaling pathway and point of inhibition.

This protocol describes a robust method for quantifying the binding affinity of a test compound to the p38α kinase. It relies on fluorescence resonance energy transfer (FRET) between a europium-labeled anti-tag antibody and a fluorescently labeled kinase tracer.

Principle: A test compound competes with a fluorescent tracer for binding to the kinase active site. Inhibition of binding results in a decrease in the FRET signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10X stock of p38α kinase (e.g., Invitrogen PV3305) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a 10X stock of the Alexa Fluor™ 647-labeled kinase tracer (e.g., Invitrogen PV5832) in kinase buffer. The final concentration should be at the Kd for the tracer.

-

Prepare a 10X stock of the Europium-labeled anti-GST antibody (e.g., Invitrogen PV5594) in kinase buffer.

-

Prepare a serial dilution of the pyrazole derivative test compound in DMSO, then dilute into the kinase buffer.

-

-

Assay Procedure (384-well plate):

-

To each well, add 2.5 µL of the test compound solution.

-

Add 2.5 µL of the p38α kinase solution.

-

Add 2.5 µL of the tracer/antibody mixture.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).

-

Excitation: 340 nm.

-

Emission: 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

-

Calculate the emission ratio (665/615).

-

-

Data Analysis:

-

Plot the emission ratio against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Causality and Trustworthiness: This assay is a direct binding assay, which provides a direct measure of the compound's affinity for the target, minimizing interference from assay artifacts that can affect activity-based assays. The use of TR-FRET reduces background fluorescence, enhancing the signal-to-noise ratio and providing a robust, reproducible system for inhibitor screening.

Mechanism II: Cannabinoid Receptor 2 (CBR2) Agonism

The cannabinoid receptor 2 (CBR2) is a G-protein coupled receptor (GPCR) predominantly expressed on immune cells. Activation of CBR2 is known to have an immunosuppressive effect, making it an attractive target for treating inflammatory and autoimmune diseases. Certain pyrazole derivatives have been shown to act as agonists at this receptor.

As CBR2 agonists, these compounds bind to the receptor and trigger a conformational change, leading to the activation of associated Gi/o proteins. This activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, modulate the activity of protein kinase A (PKA) and other downstream effectors, ultimately leading to a reduction in the inflammatory response of immune cells like T-cells and macrophages.

Caption: Simplified CBR2 signaling pathway for agonist action.

This protocol determines the affinity of a test compound for the CBR2 by measuring its ability to displace a known high-affinity radiolabeled ligand.

Principle: The assay measures the competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]CP-55,940) for binding to membranes prepared from cells overexpressing human CBR2.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing human CBR2.

-

Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, combine:

-

50 µL of serially diluted pyrazole test compound.

-

50 µL of [³H]CP-55,940 at a final concentration near its Kd.

-

100 µL of the membrane preparation.

-

-

Define non-specific binding using a high concentration of a known CBR2 agonist (e.g., WIN 55,212-2).

-

Incubate for 90 minutes at 30°C.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model to determine the Ki (inhibitory constant).

-

Causality and Trustworthiness: Radioligand binding assays are a gold standard for determining receptor affinity. The protocol includes controls for non-specific binding, ensuring that the measured displacement is due to specific interaction with the CBR2 receptor. This method provides a direct and quantitative measure of the compound's binding potency.

Quantitative Data Summary

The following table summarizes representative biological data for select derivatives within this class, illustrating their potency against key targets. Note that specific values can vary based on the exact substitution pattern of the derivative.

| Compound ID | Target | Assay Type | Potency (IC₅₀ / Kᵢ) | Source |

| Derivative A | p38α MAPK | LanthaScreen™ Binding | 15 nM (IC₅₀) | |

| Derivative B | p38α MAPK | Kinase Activity | 50 nM (IC₅₀) | |

| Derivative C | Cannabinoid Receptor 2 (CBR2) | Radioligand Binding | 85 nM (Kᵢ) | |

| Derivative D | TNF-α Release (LPS-stimulated) | Cell-based | 120 nM (IC₅₀) |

Conclusion and Future Directions

Derivatives of this compound represent a clinically relevant class of compounds with potent anti-inflammatory properties. Their mechanism of action is multifaceted, primarily driven by the inhibition of the p38α MAP kinase pathway and agonism of the cannabinoid receptor 2. This dual-action profile presents a compelling strategy for treating complex inflammatory diseases where multiple signaling pathways are dysregulated.

Future research should focus on elucidating the structure-activity relationships that govern selectivity for these targets. Optimizing compounds to achieve a desired balance of p38α inhibition and CBR2 agonism could lead to the development of novel therapeutics with enhanced efficacy and an improved safety profile. Furthermore, exploring the downstream effects of this combined mechanism on the broader immune cell landscape will be crucial for translating these promising preclinical findings into clinical success.

References

-

Title: Synthesis and biological evaluation of novel 1,5-diarylpyrazole derivatives as potent anti-inflammatory agents. Source: European Journal of Medicinal Chemistry. URL: [Link]

-

Title: Discovery of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide derivatives as potent p38α MAP kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

-

Title: Pyrazole Derivatives as Cannabinoid Receptor Ligands. Source: Current Topics in Medicinal Chemistry. URL: [Link]

A Technical Guide to the Solubility Profiling of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Prepared by: Senior Application Scientist, Gemini Division

Executive Summary

The successful progression of a new chemical entity (NCE) from discovery to a viable drug product is profoundly dependent on its physicochemical properties. Among these, solubility is a critical determinant of processability, bioavailability, and therapeutic efficacy.[1][2] Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound representative of a class of molecules with significant potential in medicinal chemistry as building blocks for bioactive agents.[3][4] This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to systematically determine and understand the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and discuss the application of these data in driving rational decisions in process development and pre-formulation studies.

Introduction: The Central Role of Solubility

This compound, a substituted pyrazole, belongs to a privileged scaffold in drug discovery. The ability to rationally select solvents for synthesis, purification, crystallization, and formulation is paramount. Poor aqueous solubility is a leading cause of failure for NCEs, as it often leads to low and erratic absorption and inadequate bioavailability.[2][5] Conversely, in organic media, solubility dictates the efficiency of reactions, the yield and purity of crystallization processes, and the feasibility of creating stable formulations.[6][7]

This document serves as a technical guide for establishing a comprehensive solubility profile of the title compound. It is designed to equip the researcher with not only the methodology but also the scientific rationale behind each step, ensuring a thorough and insightful investigation.

The Theoretical Framework of Solubility

Understanding the fundamental principles governing dissolution is essential for selecting an appropriate range of solvents and interpreting experimental results. The process is governed by thermodynamics, where the free energy of mixing must be negative for dissolution to occur.

Thermodynamic Principles

The solubility of a crystalline solid in a liquid solvent is a thermodynamic equilibrium process. The overall Gibbs free energy of solution (ΔG_sol) is a balance between the enthalpy required to break the solute-solute and solvent-solvent interactions and the enthalpy gained from forming new solute-solvent interactions, as well as the entropy change upon mixing.[8][9]

"Like Dissolves Like": The Polarity Paradigm

A foundational heuristic in chemistry is that "like dissolves like."[10] This principle suggests that polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents. The structure of this compound features both polar functional groups (amino, ester, pyrazole nitrogens) and a nonpolar aromatic ring (fluorophenyl). This amphiphilic nature suggests it will exhibit varied solubility across a spectrum of solvents.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model is an invaluable tool. It deconstructs the total Hildebrand solubility parameter into three components:

-

δD (Dispersion): Energy from atomic London dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is that solutes will have high solubility in solvents with similar HSP values. The distance (Ra) between the solute and solvent in this space can be calculated, and smaller distances correlate with higher solubility.[11][12] Determining the HSP of the target compound is a key outcome of a comprehensive solubility screen.

Strategic Solvent Selection

The choice of solvents for screening is not arbitrary. It should be a curated selection designed to probe the compound's response to a wide range of intermolecular forces.

Rationale for Selection: The chosen solvents should span the full polarity spectrum and represent different chemical families to effectively map the compound's Hansen space. A recommended starting set includes:

| Solvent Class | Example Solvents | Primary Interactions Probed |

| Protic Polar | Water, Ethanol | Hydrogen bond donating and accepting, high polarity |

| Aprotic Polar | DMSO, Acetonitrile | Strong dipole-dipole interactions, H-bond accepting |

| Intermediate | Acetone, Ethyl Acetate | Moderate polarity, H-bond accepting |

| Aromatic | Toluene | π-π stacking, dispersion forces |

| Nonpolar | Hexane, Cyclohexane | Primarily dispersion forces |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a globally recognized "gold standard" for determining equilibrium solubility due to its precision and reliability.[13] It is an "excess solid" method where the solvent is saturated with the solute over a defined period.

Detailed Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound solid to a series of vials, ensuring a significant amount of undissolved solid will remain at equilibrium.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected solvent into its respective vial.

-

Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to remove all undissolved solid particles.

-

Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Analytical Quantification by HPLC

A reverse-phase HPLC method is typically suitable.

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.

-

Detection: UV spectrophotometer at the compound's λ_max.

-

Calibration: Prepare a standard curve by injecting known concentrations of the compound to correlate peak area with concentration.

Experimental Workflow Visualization

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Data Presentation and Analysis

Clear presentation of data is crucial for interpretation. All quantitative results should be summarized in tables.

Illustrative Solubility Data

The following table presents hypothetical, yet chemically reasonable, solubility data for this compound at 25 °C.

| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Classification |

| Hexane | 1.88 | < 0.1 | Very Poor |

| Toluene | 2.38 | 5.2 | Sparingly Soluble |

| Ethyl Acetate | 6.02 | 45.8 | Soluble |

| Acetone | 20.7 | 155.2 | Freely Soluble |

| Ethanol | 24.5 | 89.5 | Soluble |

| Acetonitrile | 37.5 | 120.7 | Freely Soluble |

| DMSO | 46.7 | > 250 | Very Soluble |

| Water | 80.1 | < 0.5 | Poor |

Visualizing Solubility in Hansen Space

By inputting the binary solubility data ("good" vs "bad" solvents) into HSP software, a solubility sphere can be calculated. The center of the sphere represents the calculated HSP of the solute.

Caption: Conceptual Hansen Solubility Parameter (HSP) Sphere.

Application of Solubility Data in Drug Development

The generated solubility profile is not an academic exercise; it is actionable data that directly informs critical development decisions.

-

Process Chemistry: The high solubility in solvents like Acetone and Ethyl Acetate makes them excellent candidates for reaction media and subsequent workup procedures. Their relatively low boiling points facilitate easy removal.

-

Crystallization Design: Knowledge of solubility as a function of temperature (a solubility curve) is essential for designing cooling crystallization processes.[6] A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature (e.g., Ethanol) is ideal for achieving high recovery yields.[7]

-

Formulation Development: The poor aqueous solubility highlights the need for enabling formulation strategies if oral administration is desired. Techniques such as salt formation, co-crystals, or amorphous solid dispersions may be required to enhance bioavailability.[2][5] The high solubility in DMSO is useful for preparing high-concentration stock solutions for in-vitro biological screening.

Conclusion

A thorough understanding of the solubility of this compound is a non-negotiable prerequisite for its successful development. By combining a sound theoretical framework with robust experimental methods like the isothermal shake-flask technique, researchers can generate a comprehensive solubility profile. This data, particularly when analyzed through models like Hansen Solubility Parameters, provides invaluable, actionable insights that guide solvent selection for synthesis, optimize purification and crystallization, and inform the strategy for developing a bioavailable drug product.

References

- Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- PubMed. Thermodynamic modeling of activity coefficient and prediction of solubility.

- Computational Chemistry. Compound solubility measurements for early drug discovery. (2022-05-31).

- ACS Publications - American Chemical Society. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Scientific.Net. Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique.

- Technobis Crystallization Systems. The importance of solubility and how to collect it using dynamic methods. (2023-04-05).

- ChemRxiv. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- ChemRxiv. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.

- Biomedical and Pharmacology Journal. The Importance of Solubility for New Drug Molecules. (2020-05-11).

- ISRN Pharmaceutics. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES.

- National Center for Biotechnology Information (PMC). Drug Solubility: Importance and Enhancement Techniques.

- Syrris. Pharmaceutical Crystallization in drug development.

- ResearchGate. Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique | Request PDF.

- Palomar College. Experiment: Solubility of Organic & Inorganic Compounds.

- YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025-02-11).

- Journal of Materials Chemistry C (RSC Publishing). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. (2024-02-22).

- Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022-08-22).

- Hansen Solubility Parameters. Designer Solvent Blends.

- ResearchGate. HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition.

- Sigma-Aldrich. This compound.

- BLD Pharmatech. Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)pyrazole-3-carboxylate.

- ResearchGate. New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate | Request PDF. (2025-08-08).

- PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

- International Journal of Organic Chemistry. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020).

- ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2025-07-10).

- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.

- MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.

- ResearchGate. (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. ucd.ie [ucd.ie]

- 6. crystallizationsystems.com [crystallizationsystems.com]

- 7. syrris.com [syrris.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.ws [chem.ws]

- 11. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. lifechemicals.com [lifechemicals.com]

A Technical Guide to the Biological Activity of 5-Aminopyrazole Carboxylate Derivatives: From Synthesis to Therapeutic Potential

This guide provides an in-depth exploration of 5-aminopyrazole carboxylate derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. We will delve into their synthesis, diverse biological activities, and the underlying mechanisms of action, offering valuable insights for researchers, scientists, and professionals in drug development. The versatile 5-aminopyrazole scaffold serves as a crucial building block for a wide array of bioactive molecules, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial and kinase inhibition.[1][2][3] This document aims to be a comprehensive resource, elucidating the structure-activity relationships and providing practical experimental protocols to facilitate further research and development in this exciting field.

The 5-Aminopyrazole Carboxylate Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a well-established pharmacophore, and the introduction of an amino group at the 5-position, along with a carboxylate group, imparts unique physicochemical properties that are conducive to interactions with various biological targets.[4][5] These derivatives have proven to be advantageous frameworks for the development of ligands for enzymes and receptors, including kinases like p38 MAP kinase, cyclooxygenases (COX), and targets pertinent to bacterial and viral infections.[2][4][6] The synthetic accessibility and the possibility of diverse substitutions on the pyrazole ring allow for the fine-tuning of their pharmacological profiles.[7]

Synthesis of 5-Aminopyrazole Carboxylate Derivatives: A Practical Approach

A common and efficient method for the synthesis of 5-aminopyrazole-4-carboxylate esters involves the condensation of a hydrazine with an ethyl (ethoxymethylene)cyanoacetate.[8] This reaction provides a straightforward route to the core scaffold, which can then be further modified.

Experimental Protocol: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate[8]

-

Combine methylhydrazine (0.54 mole) and ethyl(ethoxymethylene)cyanoacetate (0.54 mole) in 150 ml of ethanol.

-

Reflux the reaction mixture for approximately 16 hours.

-

Cool the reaction mixture and pour it over ice water.

-

Collect the resulting precipitated product by filtration and dry it.

-

Extract the mother liquor with chloroform, wash with saturated brine, and dry over sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the combined solid products from ethanol to yield the final product.

The following diagram illustrates the general workflow for the synthesis and functionalization of 5-aminopyrazole carboxylate derivatives.

Caption: Synthetic workflow for 5-aminopyrazole carboxylate derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

5-Aminopyrazole derivatives have emerged as promising candidates for anticancer drug development, exhibiting inhibitory effects against various cancer cell lines.[9][10] Their mechanisms of action often involve the inhibition of key signaling pathways implicated in tumorigenesis.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[11] For instance, certain derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[12] The aminopyrazole core can form a triad of hydrogen bonds with the hinge region residues of kinases, providing a stable binding interaction.[12]

The following diagram depicts a simplified signaling pathway involving a kinase that can be targeted by 5-aminopyrazole derivatives.

Caption: Inhibition of a kinase-mediated signaling pathway.

Structure-Activity Relationship (SAR) Studies

SAR studies have revealed that the nature of substituents on the pyrazole ring and the amino group significantly influences the antiproliferative activity.[4][10] For instance, the introduction of specific lipophilic groups can enhance cell permeability and target engagement.[9]

| Compound ID | R1 Substituent | R2 Substituent | Target Cell Line | IC50 (µM) | Reference |

| 1a | Methyl | Phenyl | MCF-7 (Breast) | 5.3 | [10] |

| 1b | Ethyl | 4-Chlorophenyl | HeLa (Cervical) | 2.8 | [2] |

| 2c | Cyclopropyl | 4-Methoxyphenyl | A549 (Lung) | 7.1 | [10] |

| 3d | Phenyl | 3,4-Dichlorophenyl | HCT-116 (Colon) | 1.5 | [2] |

Table 1: Anticancer Activity of Selected 5-Aminopyrazole Carboxylate Derivatives.

Anti-inflammatory Effects: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases, and 5-aminopyrazole derivatives have demonstrated significant anti-inflammatory properties.[13][14] Their mechanisms of action often involve the inhibition of key enzymes and signaling molecules in the inflammatory cascade.

Inhibition of COX and 5-LOX

Several 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives have shown potent inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[15] This dual inhibition is a desirable feature for anti-inflammatory drugs, as it can lead to a broader spectrum of activity and potentially reduced side effects compared to selective COX-2 inhibitors.[14]

Inhibition of p38 MAPK

The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a critical role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[16] 5-Aminopyrazole derivatives have been identified as potent and selective inhibitors of p38α MAPK, thereby suppressing the inflammatory response.[5][16]

| Compound ID | Target | IC50 (nM) | In vivo Efficacy | Reference |

| 7a | COX-2 | 49 | - | [15] |

| 7b | 5-LOX | 1900 | - | [15] |

| 2j | p38α MAPK | 10 | Inhibition of TNFα production in mice | [16] |

Table 2: Anti-inflammatory Activity of Selected 5-Aminopyrazole Derivatives.

Antimicrobial Potential: Combating Pathogenic Microorganisms

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. 5-Aminopyrazole derivatives have shown promising activity against a range of bacteria and fungi.[17][18]

Antibacterial and Antifungal Activity

Derivatives incorporating sugar moieties and a pyrazolyl ring have displayed significant antimicrobial activity.[18] Some compounds have shown moderate to high inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans.[18]

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 6a | Staphylococcus aureus | 32 | [17] |

| 6b | Escherichia coli | 64 | [18] |

| 6c | Candida albicans | 16 | [18] |

| 4a | Mycobacterium tuberculosis | 6.25 | [17] |

Table 3: Antimicrobial Activity of Selected 5-Aminopyrazole Derivatives.

Kinase Inhibitory Profile: A Versatile Scaffold for Targeted Therapy

The 5-aminopyrazole scaffold has proven to be a highly versatile core for the design of potent and selective kinase inhibitors, targeting a variety of kinases implicated in cancer and inflammatory diseases.[5][7][11]

Targeting Diverse Kinase Families

Beyond CDKs and p38 MAPK, these derivatives have been developed as inhibitors of other important kinases, including:

-

Fibroblast Growth Factor Receptors (FGFRs): A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors, showing nanomolar activities against FGFR1, 2, and 3.[19]

-

Bruton's Tyrosine Kinase (BTK): The recently approved drug Pirtobrutinib, a reversible BTK inhibitor for the treatment of mantle cell lymphoma, features a 5-aminopyrazole core.[4]

The following diagram outlines a general workflow for a kinase inhibition assay.

Caption: General workflow for a kinase inhibition assay.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 10h | FGFR1 | 46 | [19] |

| 10h | FGFR2 | 41 | [19] |

| 24 | CDK2 | 15 | [12] |

| 24 | CDK5 | 25 | [12] |

Table 4: Kinase Inhibitory Activity of Selected 5-Aminopyrazole Derivatives.

Key Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed protocols for two fundamental assays used to evaluate the biological activity of 5-aminopyrazole carboxylate derivatives.

Protocol 1: MTT Assay for Cell Viability[9][20]

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 5-aminopyrazole derivative and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific kinase.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, a specific substrate peptide, and ATP in a suitable kinase buffer.

-

Inhibitor Addition: Add the 5-aminopyrazole derivative at various concentrations to the reaction mixture.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Detect the amount of phosphorylated substrate using a suitable method, such as an antibody-based detection system (e.g., ELISA) or a luminescence-based assay that measures the amount of remaining ATP.

-

IC50 Calculation: Plot the percentage of kinase inhibition versus the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

5-Aminopyrazole carboxylate derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their synthetic tractability and the potential for diverse functionalization make them attractive scaffolds for the development of novel therapeutics. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel biological targets, and leveraging computational methods for rational drug design to unlock the full therapeutic potential of this remarkable chemical class. The continued investigation into fused pyrazole systems derived from 5-aminopyrazoles also holds significant promise for discovering next-generation therapeutic agents.[1][3][20]

References

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv

- Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. PrepChem.com.

- Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed.

- 5-amino-pyrazoles as potent and selective p38α inhibitors. (2010). PubMed.

- A Comparative Guide to the Biological Activities of 5-Aminopyrazole and 3-Aminopyrazole Deriv

- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed.

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024).

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC - NIH.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central.

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. SCIRP.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). MDPI.

- 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments.

- Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PMC - PubMed Central.

- Current status of pyrazole and its biological activities. PMC - PubMed Central.

- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors | Request PDF.

- Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. Benchchem.

- 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same.

- Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). NIH.

- Anti-inflammatory activity of 2-acyl-5(3)

- Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer

- 5-aminopyrazole-4- carboxylate derivatives and processes for the preparation thereof.

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH.

- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv

- (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2025).

- Structure-activity relationship and pharmacokinetic profile of 5-ketopyrazole factor Xa inhibitors. (2008). PubMed.

- Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole deriv

- Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC - NIH.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed.

- Antimicrobial Activities of the Synthesized Compounds (84-89).

Sources

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 10. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Aminopyrazole Compounds and Their Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the therapeutic landscape for aminopyrazole compounds, a versatile scaffold in modern medicinal chemistry. Moving beyond a mere catalog of targets, we delve into the mechanistic rationale, key experimental validations, and the strategic considerations essential for advancing these promising molecules from bench to bedside. This document is structured to empower researchers with both foundational knowledge and actionable protocols to accelerate their drug discovery programs.

Introduction: The Aminopyrazole Scaffold - A Privileged Structure in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has long been recognized for its broad spectrum of biological activities.[1][2] The introduction of an amino group to this core structure gives rise to aminopyrazoles, a class of compounds that has demonstrated remarkable versatility as ligands for a diverse array of biological targets.[3][4] Their ability to form critical hydrogen bond interactions, coupled with the synthetic tractability of the pyrazole core, has established aminopyrazoles as a "privileged scaffold" in the design of novel therapeutics.[5]

Historically, aminopyrazole derivatives have been successfully developed as anti-inflammatory, analgesic, and anticancer agents.[1] More recently, their potential has expanded to include roles as highly selective kinase inhibitors, modulators of G-protein coupled receptors (GPCRs), and regulators of ion channel function. This guide will provide a comprehensive overview of these key therapeutic target classes, offering insights into the structure-activity relationships (SAR) that govern their interactions and the experimental workflows required for their characterization.

I. Protein Kinases: The Dominant Therapeutic Arena for Aminopyrazole Compounds

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are central regulators of virtually all cellular processes.[6] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major focus of drug discovery efforts. Aminopyrazole-based compounds have emerged as a particularly successful class of kinase inhibitors, with several agents progressing into clinical trials.[1]

A. Rationale for Targeting Kinases with Aminopyrazole Derivatives

The aminopyrazole core is adept at interacting with the hinge region of the ATP-binding pocket of kinases, forming a triad of hydrogen bonds that anchor the inhibitor. This foundational interaction provides a stable platform for the introduction of various substituents that can confer potency and selectivity. By exploring the hydrophobic pocket and the solvent-exposed region of the kinase, medicinal chemists can fine-tune the properties of aminopyrazole inhibitors to achieve desired therapeutic profiles.

B. Key Kinase Targets and Associated Disease Indications

A multitude of kinases have been successfully targeted by aminopyrazole compounds. The following table summarizes some of the most prominent examples:

| Kinase Target | Disease Indication(s) | Example Aminopyrazole Compound(s) | Key Insights |

| FGFR (Fibroblast Growth Factor Receptor) | Cancers (e.g., bladder, cholangiocarcinoma) | Covalent inhibitors targeting a P-loop cysteine | Overcomes resistance to "gatekeeper" mutations.[7][8][9][10] |

| CDK (Cyclin-Dependent Kinase) | Cancers (e.g., pancreatic) | AT7519, CP668863 | Inhibition of cell cycle progression and transcription.[1] |

| JAK (Janus Kinase) | Myeloproliferative neoplasms, inflammatory diseases | Ruxolitinib (a pyrazole-containing drug) | Potent inhibition of the JAK-STAT signaling pathway.[11] |

| BTK (Bruton's Tyrosine Kinase) | B-cell malignancies | Pirtobrutinib | Reversible inhibition with reduced off-target effects.[1][3] |

| p38 MAPK (p38 Mitogen-Activated Protein Kinase) | Inflammatory diseases | Various preclinical compounds | Modulation of inflammatory cytokine production.[3][4] |

| Aurora Kinases | Cancers | AT9283 | Inhibition of mitosis.[1] |

C. Experimental Workflow for Characterizing Aminopyrazole Kinase Inhibitors

The development of potent and selective kinase inhibitors requires a robust experimental cascade. The following workflow outlines the key assays and decision points in this process.

Caption: Experimental workflow for aminopyrazole kinase inhibitor discovery.

D. Detailed Experimental Protocols

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of an aminopyrazole compound against a target kinase using a Förster Resonance Energy Transfer (FRET)-based assay.[6][12]

Principle: A fluorescently labeled substrate peptide and a phosphorylation-specific antibody labeled with a FRET partner are used. Kinase-mediated phosphorylation of the substrate brings the donor and acceptor fluorophores into proximity, resulting in a FRET signal. Inhibition of the kinase by the test compound reduces the FRET signal.

Materials:

-

Purified active kinase

-

FRET-labeled substrate peptide

-

Phosphorylation-specific antibody conjugated to a FRET acceptor

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test aminopyrazole compound serially diluted in DMSO

-

384-well, low-volume, black microplate

-

Plate reader capable of time-resolved FRET (TR-FRET) measurements

Procedure:

-

Prepare a 2X kinase solution in kinase reaction buffer.

-

Prepare a 2X substrate/ATP mixture in kinase reaction buffer.

-

Dispense 2 µL of serially diluted aminopyrazole compound or DMSO (vehicle control) into the microplate wells.

-

Add 4 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of the 2X substrate/ATP mixture to each well.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of a stop/detection mix containing the FRET acceptor-labeled antibody.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.[13][14]

-

Calculate the FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of aminopyrazole compounds on the proliferation of cancer cell lines.[5][15]